N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
Description
This compound is a propanamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 6-position and a 4-(methylthio)phenyl group attached via a propanamide linker. The methylthio (SCH₃) group may enhance lipophilicity, influencing membrane permeability and binding interactions .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-24-14-17(13-23-24)19-9-5-16(11-21-19)12-22-20(25)10-6-15-3-7-18(26-2)8-4-15/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBGPUMGAHTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine and Phenyl Groups
- TRPV1 Antagonists (): Compounds 43–48 in share a propanamide backbone but differ in substituents: Pyridine substituents: Trifluoromethyl (CF₃) and alkoxy groups (e.g., cyclobutylmethoxy) at the 2- and 6-positions. Phenyl substituents: 3-Fluoro-4-(methylsulfonamido) groups (SO₂NHCH₃) instead of 4-(methylthio) (SCH₃). Melting points for these analogs range from 63–114°C, suggesting crystallinity influenced by substituent polarity .
Pyrazolo-Pyrimidin Derivatives (): Example 53 in contains a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromen-4-one substituents. Unlike the target compound, its amide linker connects to a fluorinated aromatic system, likely enhancing metabolic stability. The higher melting point (175–178°C) reflects increased rigidity from fused rings .
Methylthio-Containing Analogs ()
Compounds such as 3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide share the methylthio group but feature a carboxamide directly attached to pyrazole. The absence of a pyridine-propanamide linker in these analogs may limit cross-reactivity with targets requiring extended hydrophobic interactions .
Molecular Properties
Functional Group Analysis
- Methylthio (SCH₃) vs. Methylsulfonamido (SO₂NHCH₃): Methylthio: Enhances lipophilicity (logP ~2.5), favoring passive diffusion across membranes. May participate in hydrophobic or π-π interactions .
Pyridine vs. Pyrazole Cores:
Research Implications
- Kinase Inhibition: Pyridine-propanamide scaffolds are prevalent in kinase inhibitors (e.g., imatinib derivatives in ) .
- Ion Channel Modulation: TRPV1 antagonists () demonstrate the therapeutic relevance of propanamide derivatives in pain management .
Further studies should prioritize synthesis optimization (e.g., yield improvement via microwave-assisted reactions) and target validation (e.g., enzymatic assays against DDR1/2 or TRPV1).
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